![molecular formula C17H18ClFN4O3 B2819601 6-(4-(2-(2-chloro-6-fluorophenyl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2309312-88-5](/img/structure/B2819601.png)
6-(4-(2-(2-chloro-6-fluorophenyl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Description
6-(4-(2-(2-chloro-6-fluorophenyl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18ClFN4O3 and its molecular weight is 380.8. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Electron Transfer
Research on piperazine substituted naphthalimide compounds, which are structurally related to the specified chemical, shows significant luminescent properties. These compounds have potential applications as pH probes due to their fluorescence response to pH changes. The fluorescence quenching mechanism through photo-induced electron transfer (PET) from the alkylated amine donor to the naphthalimide moiety indicates a pathway for developing sensitive fluorescent probes for biological and chemical applications (Gan et al., 2003).
Synthesis and Biological Activity
A series of compounds including the mentioned structure have been synthesized and tested for various biological activities. For instance, novel herbicidal 1-phenyl-piperazine-2,6-diones exhibit significant herbicidal activity, indicating the potential for agricultural applications (Li et al., 2005). Additionally, compounds derived from piperazine-2,5-diones have been explored for anticonvulsant and antinociceptive activities, suggesting their utility in developing new therapeutic agents (Góra et al., 2021).
Synthetic Methodologies
The Dieckmann cyclization route to piperazine-2,5-diones showcases an innovative synthetic approach, allowing for the formation of complex molecules from simpler precursors. This methodology could facilitate the synthesis of a wide range of biologically active compounds and materials (Aboussafy & Clive, 2012).
Heterocyclic Transformations
Heterocyclic transformations of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into various compounds, including uracils and triazines, demonstrate the versatility of these chemical frameworks in synthesizing diverse molecules with potential pharmacological applications (Singh et al., 1992).
properties
IUPAC Name |
6-[4-[2-(2-chloro-6-fluorophenyl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O3/c1-21-15(24)10-14(20-17(21)26)22-5-7-23(8-6-22)16(25)9-11-12(18)3-2-4-13(11)19/h2-4,10H,5-9H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWOFRASAHJAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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